

Comparative biodistribution of Au-193 and Au198 nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biodistribution of Gold-198 Nanoparticles: Influence of Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

The biodistribution of nanoparticles is a critical factor in the development of nanomedicines, influencing both their therapeutic efficacy and potential toxicity. Gold-198 (198 Au), a radioisotope that emits both gamma and beta radiation, has garnered significant attention for its potential in cancer theranostics. This guide provides a comparative overview of the biodistribution of 198 Au nanoparticles, with a focus on how their physical properties, such as shape, influence their accumulation in various organs. The information presented herein is supported by experimental data to aid researchers in the design and evaluation of novel nanoparticle-based therapies.

Data on Biodistribution of 198 Au Nanoparticles

The biodistribution of intravenously administered ¹⁹⁸Au nanoparticles is significantly influenced by their shape. The following table summarizes the percentage of injected dose per gram of tissue (%ID/g) for different shapes of PEGylated ¹⁹⁸Au nanoparticles in mice bearing EMT6 tumors at various time points post-injection.

Organ	Nanoparticle Shape	1 hour (%ID/g)	6 hours (%ID/g)	24 hours (%ID/g)
Blood	Nanospheres	11.2	0.9	-
Nanodisks	11.2	-	-	
Nanorods	-	-	-	_
Nanocages	15.3	14.2	-	_
Liver	Nanospheres	20.7 - 43.9	-	34.9
Nanodisks	20.7 - 43.9	-	55.0	
Nanorods	20.7 - 43.9	-	52.1	_
Nanocages	20.7 - 43.9	-	63.4	_
Spleen	Nanospheres	-	-	5.0
Nanodisks	-	-	>40	
Nanorods	-	-	>40	_
Nanocages	-	-	>40	_
Tumor	Nanospheres	2.1	11.5	23.2
Nanodisks	1.5	4.4	-	

Data extracted from a study by Black et al., 2014.[1][2][3][4][5]

Key Observations:

- Blood Circulation: Nanocages exhibited the most prolonged blood circulation time, while nanospheres and nanodisks showed a significant decrease in blood concentration after 6 hours.[1]
- Liver and Spleen Accumulation: All nanoparticle shapes showed significant accumulation in the liver.[1] However, nanospheres demonstrated the lowest clearance by the mononuclear phagocytic system (MPS) in the liver and spleen compared to other shapes.[1] Nanodisks, nanorods, and nanocages showed very high accumulation in the spleen at 24 hours.[1]

 Tumor Uptake: PEGylated Au nanospheres showed the highest tumor accumulation over 24 hours, which is attributed to their high blood retention and low clearance by the liver and spleen.[1]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting biodistribution data and for designing future studies.

Synthesis of Radioactive H198AuCl4

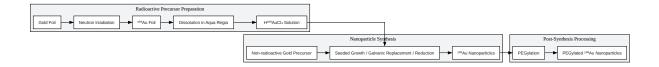
The production of the radioactive precursor is the first critical step.

- Irradiation: A foil of gold (5–30 mg) is irradiated with a neutron flux of 8 × 10¹³ n/cm²/s to produce ¹⁹⁸Au.[1][3]
- Dissolution: The radioactive foil is dissolved in 0.4 mL of freshly prepared aqua regia (HCl/HNO₃ = 3/1, v/v) at 90 °C for 5 minutes.[1][3]
- Reconstitution: The solution is dried at 100 °C and reconstituted in 0.4 mL of 0.05 M HCl twice. Finally, it is reconstituted in 0.1 M HCl for shipping.[1][3] Upon receipt, the sample is dried at 130 °C and reconstituted in ultrapure water.[1][3]

Synthesis of ¹⁹⁸Au-Incorporated Nanoparticles

The following outlines the synthesis for different nanoparticle shapes.

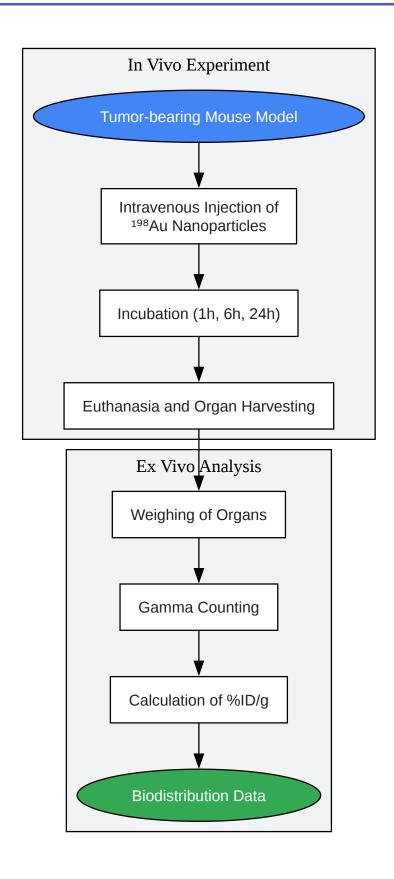
- 198 Au-Incorporated Au Nanocages: These are prepared via a galvanic replacement reaction between Ag nanocubes and a mixture of H198 AuCl4 and HAuCl4.[1][3] An aqueous suspension of Ag nanocubes (48 nm edge length) is titrated with an aqueous solution containing H198 AuCl4 (81 MBq) and HAuCl4 (0.75 mM) at a rate of 30 mL/h. The reaction is monitored by observing the Localized Surface Plasmon Resonance (LSPR) peak and is stopped by centrifugation when the peak reaches 780 nm.[1][3]
- 198Au-Incorporated Au Nanodisks: Radioactive triangular nanodisks are first synthesized using H198AuCl4 (107 MBq).[3] The corners of these triangular nanodisks are then etched away by the slow addition of an aqueous HAuCl4 solution (10 mM) in CTAB (100 nM) to create rounded nanodisks. The reaction is stopped when the LSPR peak reaches 770 nm.[3]


• Surfactant-Free ¹⁹⁸Au Nanoparticles: A method for synthesizing radioactive Gold-198 nanoparticles without the use of surfactants has also been described.[6][7] This involves the citrate reduction of H¹⁹⁸AuCl₄, followed by stabilization with PEG.[6][7]

In Vivo Biodistribution Studies

- Animal Model: Mice bearing EMT6 breast cancer tumors are commonly used.[1][2][3][4][5]
- Administration: An aqueous suspension of the PEGylated radioactive Au nanostructures is injected intravenously via the tail vein.[1][2][3]
- Quantification: The biodistribution is quantified by measuring the γ radiation from the decay of ¹⁹⁸Au in various organs and tissues at different time points post-injection.[1][2][3][4][5]
 Tissues are harvested, weighed, and their radioactivity is measured using a gamma counter.
 The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Experimental Workflows


To better illustrate the processes involved in these studies, the following diagrams outline the key experimental workflows.

Click to download full resolution via product page

Caption: Workflow for the synthesis of PEGylated ¹⁹⁸Au nanoparticles.

Click to download full resolution via product page

Caption: Workflow for the in vivo biodistribution study of 198Au nanoparticles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Radioactive 198Au-Doped Nanostructures with Different Shapes for In Vivo Analyses of Their Biodistribution, Tumor Uptake, and Intratumoral Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Radioactive ^(198)Au-Doped Nanostructures with Different Shapes for In Vivo Analyses of Their Biodistribution, Tumor Uptake, and Intratumoral Distribution [authors.library.caltech.edu]
- 5. Radioactive 198Au-doped nanostructures with different shapes for in vivo analyses of their biodistribution, tumor uptake, and intratumoral distribution PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative biodistribution of Au-193 and Au-198 nanoparticles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217023#comparative-biodistribution-of-au-193-and-au-198-nanoparticles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com